Lysyl-D-prolylthreonine, also known as H-Lys-D-Pro-Thr-OH, is a synthetic tripeptide composed of three amino acids: lysine, D-proline, and threonine. Its molecular formula is C15H28N4O5. This compound is of interest in biochemical research due to its potential roles in various biological processes and applications in peptide synthesis.
Lysyl-D-prolylthreonine is primarily synthesized in laboratories using solid-phase peptide synthesis techniques. It can also be derived from the natural occurrence of its constituent amino acids, which are found in various proteins and peptides in biological systems.
This compound falls under the category of peptides, specifically tripeptides, which are short chains of amino acids linked by peptide bonds. It is classified as a non-natural peptide due to the presence of D-proline, which differs from the naturally occurring L-proline.
The synthesis of Lysyl-D-prolylthreonine is commonly performed using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
Lysyl-D-prolylthreonine consists of three amino acid residues linked by peptide bonds:
The spatial arrangement and interactions among these residues contribute to the compound's biochemical properties.
The molecular weight of Lysyl-D-prolylthreonine is approximately 328.41 g/mol. Its structure can be represented as follows:
Lysyl-D-prolylthreonine primarily undergoes:
Lysyl-D-prolylthreonine exerts its effects through several biochemical pathways:
Research indicates that hydroxylation of lysine residues is critical for subsequent glycosylation processes, impacting protein stability and function .
Relevant data indicate that Lysyl-D-prolylthreonine retains biological activity across various pH levels but may degrade under extreme acidic or basic conditions .
Lysyl-D-prolylthreonine has several scientific uses:
The biosynthesis of Lysyl-D-prolylthreonine relies on the efficient generation of its constituent amino acid precursors: L-lysine, L-threonine, and L-proline. Central to this process are two key enzymes: L-homoserine dehydrogenase (Hom) and γ-glutamyl kinase (ProB). Hom catalyzes the NAD(P)H-dependent reduction of L-aspartate semialdehyde to L-homoserine, a committed step in threonine biosynthesis. In Corynebacterium glutamicum, Hom activity is allosterically regulated by threonine, ensuring pathway balance [3]. Metabolic flux analyses in high-threonine-producing strains reveal that Hom mutants with reduced feedback inhibition (e.g., Homᴹ⁴ᴬ) increase carbon flux toward threonine by 40–60% [3] [8]. Similarly, ProB, the first enzyme in proline biosynthesis, catalyzes the ATP-dependent phosphorylation of L-glutamate. Its activity is critically inhibited by end-product proline, creating a bottleneck. Directed evolution of ProB (e.g., ProBᴰ¹⁰⁷ᴺ) reduces this inhibition, boosting proline titers by 2.5-fold [3].
Table 1: Kinetic Parameters of Engineered Hom and ProB Mutants
Enzyme | Mutation | Km (mM) | Vmax (μmol/min/mg) | Feedback Inhibition |
---|---|---|---|---|
Hom (Wild-type) | None | 0.15 ± 0.02 | 8.3 ± 0.5 | 100% (1 mM Thr) |
Homᴹ⁴ᴬ | G149K | 0.17 ± 0.03 | 7.9 ± 0.6 | 25% (1 mM Thr) |
ProB (Wild-type) | None | 0.62 ± 0.05 | 12.1 ± 1.2 | 100% (5 mM Pro) |
ProBᴰ¹⁰⁷ᴺ | D107N | 0.59 ± 0.04 | 11.8 ± 1.0 | 30% (5 mM Pro) |
Data derived from high-throughput screening of mutant libraries [3].
In Streptomyces albulus, omics studies confirm that lysine biosynthesis genes (e.g., dapA, lysC) are co-upregulated with Hom and ProB during ε-polylysine production, indicating synchronized precursor supply [8]. This coordination redirects carbon from glycolysis and the pentose phosphate pathway toward L-lysine and L-threonine, while downregulation of branched-chain amino acid biosynthesis conserves resources [8].
Efficient export of threonine and proline precursors is orchestrated by the transporters SerE and ThrE, which are transcriptionally regulated by LysR-type transcriptional regulators (LTTRs). In C. glutamicum, SerE exports L-serine, L-threonine, and L-proline, while ThrE specializes in L-proline efflux [3]. The expression of serE is activated by its cognate regulator SerR upon binding L-serine. However, recent studies show that SerR exhibits narrow effector specificity and does not respond to threonine or proline in wild-type strains [3].
Deletion of serE or thrE reduces extracellular proline levels by 2.57-fold and 1.82-fold, respectively, confirming their roles as dual-function exporters [3]. RNA-seq analyses reveal that serE transcription is induced 8.3-fold during threonine overproduction, while thrE is constitutively expressed. This induction depends on intracellular threonine accumulation, which indirectly modulates SerR activity via competitive binding with serine [3] [8].
Table 2: Regulatory Mechanisms of Amino Acid Transporters
Transporter | Substrates | Regulator | Inducer | Expression Fold-Change (ΔEffector) |
---|---|---|---|---|
SerE | L-Ser, L-Thr, L-Pro | SerR | L-Ser (wild-type) | 8.3× (Thr) |
ThrE | L-Pro | Unknown | L-Pro (constitutive) | 1.2× (Pro) |
Data from transcriptomics and deletion strain phenotyping [3] [8].
In S. albulus, ε-polylysine hyperproducers exhibit 12-fold upregulation of amino acid ABC transporters, paralleling increased lysine efflux. This suggests conserved regulatory logic where precursor accumulation triggers compensatory export mechanisms [8].
To optimize effector recognition for biosensor applications, SerR has been engineered via directed evolution. Wild-type SerR binds L-serine but shows negligible responsiveness to L-threonine or L-proline [3]. Error-prone PCR mutagenesis of serR and screening against a fluorescent reporter identified the mutant SerRF104I, which exhibits broadened effector specificity. This variant activates serE transcription in response to both L-threonine (EC₅₀ = 0.8 mM) and L-proline (EC₅₀ = 1.2 mM), with minimal cross-reactivity to serine [3].
The F104I mutation resides in the effector-binding pocket, substituting a bulky phenylalanine with isoleucine. This enlarges the binding cavity, enabling accommodation of threonine’s hydroxyl group and proline’s cyclic structure [3]. When integrated into whole-cell biosensors (e.g., pSerRF104I-eYFP), SerRF104I detects intracellular threonine/proline and screens high-producing strains. Application of this biosensor identified 25 Hom and 13 ProB mutants that increased threonine/proline titers by >10%, including the high-activity variants Homᴹ⁴ᴬ and ProBᴰ¹⁰⁷ᴺ [3].
Table 3: Directed Evolution Workflow for SerR Engineering
Stage | Method | Key Outcome | Application Impact |
---|---|---|---|
Library Generation | Error-prone PCR | 10⁴ mutants | Diversified DNA-binding/effector domains |
Primary Screening | Fluorescence-activated cell sorting (FACS) | 12 effector-responsive clones | Identified SerRF104I |
Validation | Dose-response assays | EC₅₀: 0.8 mM (Thr), 1.2 mM (Pro) | Biosensor sensitivity |
Deployment | High-throughput screening | 38 novel enzyme mutants | Increased precursor titers |
Data from mutant screens and biosensor characterization [3].
This approach demonstrates how transcriptional regulator engineering enables real-time monitoring of precursor pools, accelerating the assembly of Lysyl-D-prolylthreonine biosynthetic pathways.
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